3-Azidoprop-1-yne

Catalog No.
S687447
CAS No.
14989-89-0
M.F
C3H3N3
M. Wt
81.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azidoprop-1-yne

CAS Number

14989-89-0

Product Name

3-Azidoprop-1-yne

IUPAC Name

3-azidoprop-1-yne

Molecular Formula

C3H3N3

Molecular Weight

81.08 g/mol

InChI

InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2

InChI Key

KNKSFTKZKDBSMH-UHFFFAOYSA-N

SMILES

C#CCN=[N+]=[N-]

Canonical SMILES

C#CCN=[N+]=[N-]
  • Click Chemistry

    3-Azidoprop-1-yne possesses both an azide and an alkyne functional group, making it a valuable candidate for click chemistry reactions. Click chemistry utilizes highly efficient and selective reactions between azides and alkynes to form new bonds. Researchers could potentially employ 3-Azidoprop-1-yne as a building block for the synthesis of complex molecules with diverse functionalities [].

  • Bioconjugation

    The azide group in 3-Azidoprop-1-yne can participate in bioconjugation reactions, allowing for the attachment of the molecule to biomolecules like proteins or nucleic acids. This functionalization strategy could be useful for developing probes for biological imaging or targeted drug delivery systems [].

  • Material Science

    The presence of a triple bond and an azide group grants 3-Azidoprop-1-yne interesting properties for material science applications. The molecule could potentially be incorporated into polymers or other materials to introduce specific functionalities or cross-linking capabilities. Further research is needed to explore this possibility.

3-Azidoprop-1-yne is a chemical compound with the molecular formula C₃H₃N₃ and a CAS number of 14989-89-0. It is characterized by the presence of an azide group (-N₃) attached to a propyne structure, making it a member of the alkyne family. This compound is notable for its reactivity, particularly in click chemistry applications, where it serves as a versatile building block for synthesizing complex molecules through cycloaddition reactions .

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,2,3-triazoles by reacting 3-azidoprop-1-yne with terminal alkynes in the presence of copper(I) catalysts. The reaction is highly selective and efficient, making it a cornerstone of click chemistry .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this reaction, 3-azidoprop-1-yne can react with strained alkynes without the need for metal catalysts, providing an alternative route to triazole synthesis that is particularly useful in biological systems due to reduced cytotoxicity .
  • Thiol-Yne Click Chemistry: 3-Azidoprop-1-yne can also participate in thiol-yne coupling reactions, which are useful for creating sulfur-containing compounds and macrocycles .

While specific biological activities of 3-azidoprop-1-yne are not extensively documented, its derivatives and related compounds have shown potential in various biomedical applications. The ability to form stable triazole linkages through click chemistry has led to its use in drug development, bioconjugation, and the creation of diagnostic agents. The triazole moiety itself has been associated with improved pharmacological properties, including enhanced solubility and stability .

Several methods exist for synthesizing 3-azidoprop-1-yne:

  • From Propargyl Alcohol: Propargyl alcohol can be treated with sodium azide under acidic conditions to yield 3-azidoprop-1-yne.
  • Via Nucleophilic Substitution: The azide group can be introduced through nucleophilic substitution reactions involving suitable halides.
  • Click Chemistry Approaches: Utilizing copper-catalyzed or strain-promoted cycloadditions allows for the incorporation of 3-azidoprop-1-yne into larger molecular frameworks efficiently .

3-Azidoprop-1-yne finds applications in various fields:

  • Bioconjugation: Its ability to form stable linkages makes it useful for attaching biomolecules such as proteins and peptides to surfaces or other molecules.
  • Drug Development: It serves as a precursor for synthesizing pharmacologically active compounds through click chemistry.
  • Material Science: The compound can be used in the development of functionalized polymers and materials that require specific chemical functionalities .

Interaction studies involving 3-azidoprop-1-yne typically focus on its reactivity with other functional groups in click chemistry contexts. For example, studies have shown that it can effectively react with thiols and alkynes under mild conditions, leading to the formation of diverse molecular architectures. These interactions are crucial for developing new materials and therapeutic agents .

Several compounds share structural characteristics with 3-azidoprop-1-yne, including:

Compound NameStructure TypeUnique Features
Propargyl AzideAlkyne + AzideDirectly involved in similar cycloaddition reactions.
Butyne AzideAlkyne + AzideLonger carbon chain; similar reactivity but different sterics.
Phenylacetylene AzideAromatic Alkyne + AzideEnhanced stability due to aromaticity; used in specialized applications.

Uniqueness: 3-Azidoprop-1-yne's three-carbon chain provides a balance between reactivity and steric hindrance that facilitates efficient cycloaddition reactions while maintaining compatibility with various substrates. This makes it particularly valuable in synthetic organic chemistry and materials science compared to its longer-chain or aromatic counterparts .

XLogP3

1.4

Wikipedia

3-Azidoprop-1-yne

Dates

Modify: 2023-08-15

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